

7-Methylisochroman CAS number and structure

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Compound of Interest

Compound Name: 7-Methylisochroman

Cat. No.: B3045217

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An In-depth Technical Guide to **7-Methylisochroman**: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

Disclaimer: **7-Methylisochroman** is a compound for which a registered CAS number and extensive experimental data are not readily available in public databases. This suggests that it is a novel or not widely studied molecule. This guide, therefore, presents a scientifically grounded projection of its synthesis, properties, and potential applications based on established chemical principles and data from structurally related compounds.

Introduction

The isochroman scaffold is a privileged heterocyclic motif present in a variety of natural products and pharmacologically active compounds.^{[1][2]} Its derivatives have garnered significant attention from the medicinal chemistry community due to their diverse biological activities, which include antitumor, antimicrobial, anti-inflammatory, and central nervous system effects.^[1] The introduction of substituents onto the isochroman core allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on **7-Methylisochroman**, a derivative for which specific data is scarce, providing a comprehensive technical overview for researchers, scientists, and drug development professionals interested in exploring this potentially valuable molecule.

Chemical Structure and CAS Number

Structure:

7-Methylisochroman is a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, with a methyl group substituted at the 7-position of the aromatic ring.

Chemical Formula: $C_{10}H_{12}O$

Molecular Weight: 148.20 g/mol

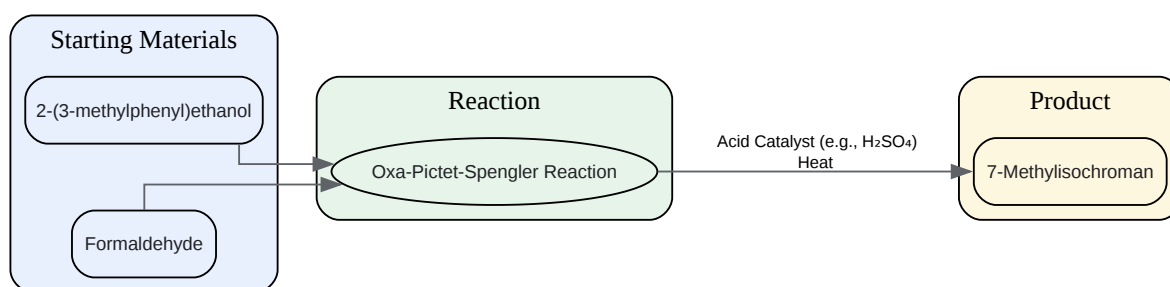
CAS Number: Not found in major chemical databases as of the last search. The absence of a CAS number suggests the compound's novelty or limited synthesis and characterization.

Proposed Synthesis of 7-Methylisochroman

A plausible and efficient route for the synthesis of **7-Methylisochroman** is the Oxa-Pictet-Spengler reaction.^{[3][4][5][6][7]} This reaction involves the acid-catalyzed condensation of a β -arylethanol with an aldehyde or its equivalent, followed by cyclization.

Proposed Synthetic Pathway:

The synthesis would commence with the commercially available 2-(3-methylphenyl)ethanol, which is then reacted with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) under acidic conditions to yield **7-Methylisochroman**.



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Caption: Proposed synthesis of **7-Methylisochroman** via the Oxa-Pictet-Spengler reaction.

Experimental Protocol: Synthesis of **7-Methylisochroman**

- **Reaction Setup:** To a solution of 2-(3-methylphenyl)ethanol (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane), add paraformaldehyde (1.2 equivalents).
- **Acid Catalysis:** Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture with stirring.
- **Reaction Conditions:** Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **7-Methylisochroman**.

Predicted Physicochemical and Spectroscopic Properties

The properties of **7-Methylisochroman** are predicted based on the known data for the parent compound, isochroman.^{[8][9]}

Table 1: Predicted Physicochemical Properties of **7-Methylisochroman**

Property	Predicted Value	Basis of Prediction
Molecular Formula	C ₁₀ H ₁₂ O	From structure
Molecular Weight	148.20 g/mol	From formula
Appearance	Colorless to pale yellow liquid	Similar to isochroman[9]
Boiling Point	~220-230 °C at 760 mmHg	Higher than isochroman (212 °C) due to increased molecular weight
Density	~1.05 g/mL	Similar to isochroman (1.067 g/mL)
Refractive Index	~1.54	Similar to isochroman (n _{20/D} 1.545)

Spectroscopic Data Prediction

The predicted spectroscopic data is based on the known spectra of isochroman[8][10][11] and the expected influence of a methyl group on the aromatic ring.

Table 2: Predicted ¹H NMR Spectral Data for **7-Methylisochroman** (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.0-7.2	m	3H	Ar-H	Aromatic protons
~4.7	s	2H	O-CH ₂ -Ar	Benzylic methylene protons adjacent to oxygen
~3.9	t	2H	O-CH ₂ -CH ₂	Methylene protons adjacent to oxygen
~2.8	t	2H	Ar-CH ₂ -CH ₂	Benzylic methylene protons
~2.3	s	3H	Ar-CH ₃	Aromatic methyl protons

Table 3: Predicted ¹³C NMR Spectral Data for **7-Methylisochroman** (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Rationale
~137-138	Quaternary Ar-C	Aromatic carbon attached to methyl group and the fused ring
~134-135	Quaternary Ar-C	Aromatic carbon at the ring junction
~126-129	Ar-CH	Aromatic methine carbons
~68	O-CH ₂ -Ar	Benzylic methylene carbon adjacent to oxygen
~65	O-CH ₂ -CH ₂	Methylene carbon adjacent to oxygen
~29	Ar-CH ₂ -CH ₂	Benzylic methylene carbon
~21	Ar-CH ₃	Aromatic methyl carbon

Predicted Infrared (IR) Spectroscopy:

The IR spectrum of **7-Methylisochroman** is expected to show characteristic peaks for:

- ~3050-3000 cm⁻¹: Aromatic C-H stretching
- ~2950-2850 cm⁻¹: Aliphatic C-H stretching (from methylene and methyl groups)
- ~1600 and ~1480 cm⁻¹: Aromatic C=C bending
- ~1250-1000 cm⁻¹: C-O-C stretching (ether linkage)

Predicted Mass Spectrometry (MS):

The electron ionization mass spectrum is predicted to show:

- Molecular Ion (M⁺): m/z = 148
- Base Peak: Likely m/z = 133, corresponding to the loss of a methyl radical.

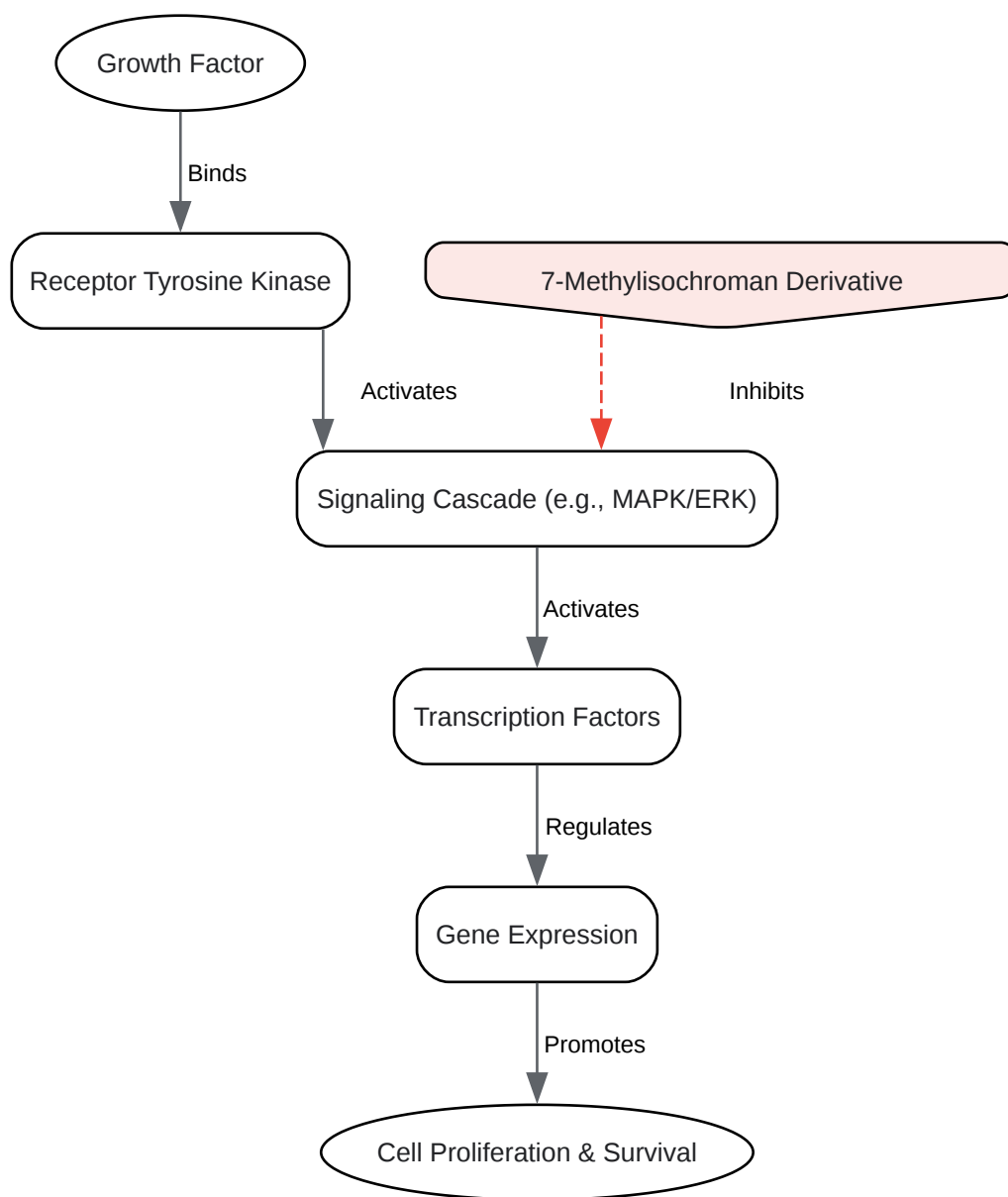
- Other Fragments: Fragments corresponding to the benzylic cleavage and rearrangements characteristic of the isochroman ring system.

Potential Applications in Drug Development

The isochroman scaffold is a key component in numerous biologically active molecules.^{[1][2]} The introduction of a methyl group at the 7-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry.^{[12][13][14]}

Potential Biological Activities:

- **Anticancer Activity:** Many isochroman derivatives have demonstrated cytotoxic effects against various cancer cell lines. The 7-methyl group could enhance binding to hydrophobic pockets in target proteins or alter the metabolic stability of the molecule, potentially leading to improved anticancer potency.
- **Antimicrobial and Antifungal Activity:** The isochroman core is found in natural products with antimicrobial properties. **7-Methylisochroman** could be investigated for its efficacy against a range of bacterial and fungal pathogens.
- **Central Nervous System (CNS) Activity:** Certain isochroman derivatives have shown activity in the CNS. The lipophilicity imparted by the methyl group may enhance the ability of **7-Methylisochroman** to cross the blood-brain barrier, making it a candidate for neurological drug discovery.
- **Enzyme Inhibition:** Isochroman derivatives have been identified as inhibitors of various enzymes. The 7-methyl group could serve as a key interaction point within an enzyme's active site, leading to potent and selective inhibition.



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Caption: Hypothetical inhibition of a pro-survival signaling pathway by a **7-Methylisochroman** derivative.

Conclusion

While **7-Methylisochroman** remains a largely unexplored molecule, its structural relationship to a class of compounds with proven and diverse biological activities makes it a compelling target for synthesis and pharmacological evaluation. This guide provides a foundational framework for researchers by proposing a viable synthetic route and predicting its key

physicochemical and spectroscopic properties. The exploration of **7-Methylisochroman** and its derivatives could unveil novel therapeutic agents with potential applications in oncology, infectious diseases, and neurology.

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